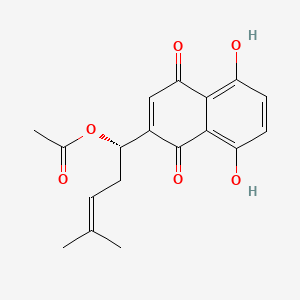
(S)-1-(5,8-dihydroxy-1,4-dioxo-1,4-dihydronaphthalen-2-yl)-4-methylpent-3-enyl acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-1-(5,8-dihydroxy-1,4-dioxo-1,4-dihydronaphthalen-2-yl)-4-methylpent-3-enyl acetate is a natural product found in Arnebia decumbens, Arnebia hispidissima, and other organisms with data available.
Scientific Research Applications
1. Anticancer Activity and Cell Autophagy Regulation
- A study by Yang et al. (2019) explored dihydroxy-2-(1-hydroxy-4-methylpent-3-enyl)naphthalene derivatives, including a compound structurally similar to (S)-1-(5,8-dihydroxy-1,4-dioxo-1,4-dihydronaphthalen-2-yl)-4-methylpent-3-enyl acetate, for their anticancer properties. These compounds demonstrated significant anticancer activity by inducing apoptosis in cancer cells through autophagy regulation. This was achieved by inhibiting the PI3K/AKT/mTOR pathway in an autophagy-dependent manner Yang et al. (2019).
2. Potential as Tubulin Inhibitors
- Wang et al. (2014) synthesized a series of shikonin derivatives, including compounds with structural similarities to (S)-1-(5,8-dihydroxy-1,4-dioxo-1,4-dihydronaphthalen-2-yl)-4-methylpent-3-enyl acetate. These compounds showed potent antiproliferative activity against various cancer cell lines by inhibiting tubulin polymerization. This suggests potential use in the development of new anticancer agents targeting tubulin Wang et al. (2014).
3. Synthesis and Biological Evaluation in Drug Design
- Qiu et al. (2017) discussed the design and synthesis of novel chalcone-containing shikonin derivatives, including compounds structurally related to the specified chemical. These compounds were evaluated for their biological activities, with one derivative identified as a potent inhibitor of tubulin polymerization. This indicates their potential application in antitumor drug development Qiu et al. (2017).
4. Antibacterial Activity
- Research by Cahyana et al. (2020) involved derivatization of a compound similar to (S)-1-(5,8-dihydroxy-1,4-dioxo-1,4-dihydronaphthalen-2-yl)-4-methylpent-3-enyl acetate. The resulting compound demonstrated antibacterial activity against E. coli and S. aureus, indicating its potential use in antibacterial applications Cahyana et al. (2020).
properties
Molecular Formula |
C18H18O6 |
|---|---|
Molecular Weight |
330.3 g/mol |
IUPAC Name |
[(1S)-1-(5,8-dihydroxy-1,4-dioxonaphthalen-2-yl)-4-methylpent-3-enyl] acetate |
InChI |
InChI=1S/C18H18O6/c1-9(2)4-7-15(24-10(3)19)11-8-14(22)16-12(20)5-6-13(21)17(16)18(11)23/h4-6,8,15,20-21H,7H2,1-3H3/t15-/m0/s1 |
InChI Key |
WNFXUXZJJKTDOZ-HNNXBMFYSA-N |
Isomeric SMILES |
CC(=CC[C@@H](C1=CC(=O)C2=C(C=CC(=C2C1=O)O)O)OC(=O)C)C |
SMILES |
CC(=CCC(C1=CC(=O)C2=C(C=CC(=C2C1=O)O)O)OC(=O)C)C |
Canonical SMILES |
CC(=CCC(C1=CC(=O)C2=C(C=CC(=C2C1=O)O)O)OC(=O)C)C |
synonyms |
(1R)-1-(5,8-Dihydroxy-1,4-dioxo-1,4-dihydro-2-naphthalenyl)-4-methyl-3-penten-1-yl acetate acetylshikonin acetylshikonin, (+-)-isomer acetylshikonin, (R)-isomer acetylshikonin, (S)-isome |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




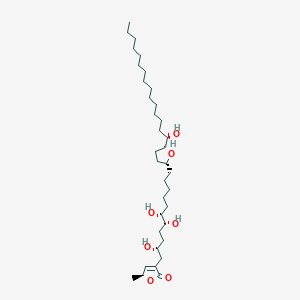
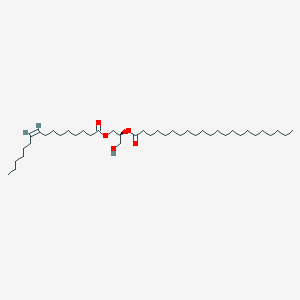
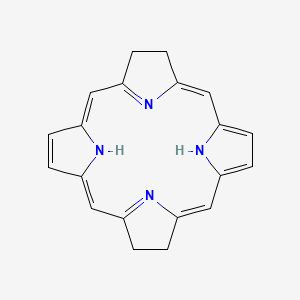
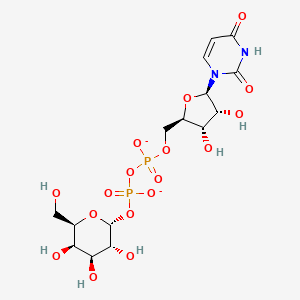
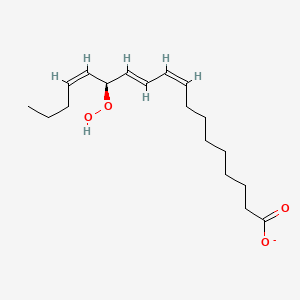
![N-[4-(1-adamantylsulfamoyl)phenyl]-4-bromo-1-methyl-3-pyrazolecarboxamide](/img/structure/B1244334.png)
![N-ethyl-8-methyl-4-oxo-N-(phenylmethyl)-2-thieno[3,2-c][1]benzopyrancarboxamide](/img/structure/B1244336.png)

![4-{[(1,3-diphenyl-1H-pyrazol-4-yl)methylene]amino}-5-(2-thienyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione](/img/structure/B1244343.png)
![3-[(cyclopropylcarbonyl)amino]-N-[2-(dimethylamino)ethyl]-4-[4-(5-methyl-1h-imidazol-4-yl)piperidin-1-yl]benzamide](/img/structure/B1244344.png)
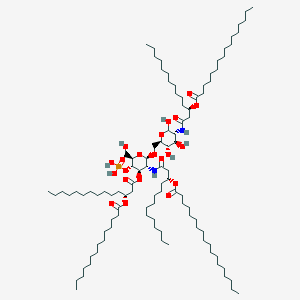
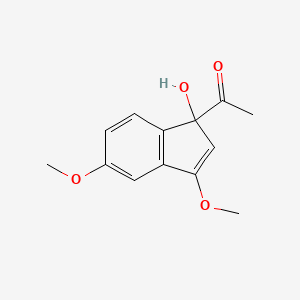
![(2R,3R,7S,7aR)-3-Hydroxy-7-methyl-2-[(1E)-1-propen-1-yl]-2,3,7,7a-tetrahydro-5H-furo[3,4-b]pyran-5-one](/img/structure/B1244348.png)